molecular formula C9H14O2 B6239776 3-methylbicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers CAS No. 60827-81-8

3-methylbicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers

Cat. No. B6239776
CAS RN: 60827-81-8
M. Wt: 154.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylbicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 . The compound is a mixture of diastereomers, which are molecules that are non-superimposable, non-mirror images of each other .


Synthesis Analysis

The synthesis of similar bicyclo[2.2.1]heptane compounds has been achieved through various methods. One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of 3-methylbicyclo[2.2.1]heptane-2-carboxylic acid can be represented by the InChI code: 1S/C9H14O2/c1-5-6-2-3-7(4-6)8(5)9(10)11/h5-8H,2-4H2,1H3, (H,10,11) . This indicates the presence of a carboxylic acid group attached to the bicyclic heptane structure .


Physical And Chemical Properties Analysis

3-methylbicyclo[2.2.1]heptane-2-carboxylic acid is an oil at room temperature . The compound is stable under normal shipping and storage conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methylbicyclo[2.2.1]heptane-2-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexene", "Methanol", "Sodium hydroxide", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium hypochlorite", "Sodium bisulfite", "Sodium carbonate", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in acetic acid to form 1-bromo-3-methylcyclohexane", "Step 2: Reduction of 1-bromo-3-methylcyclohexane using sodium borohydride in methanol to form 3-methylcyclohexanol", "Step 3: Oxidation of 3-methylcyclohexanol using sodium hypochlorite in water to form 3-methylcyclohexanone", "Step 4: Reaction of 3-methylcyclohexanone with sodium bisulfite in water to form 3-methylcyclohexanol-2-sulfonic acid", "Step 5: Acid-catalyzed cyclization of 3-methylcyclohexanol-2-sulfonic acid using sulfuric acid to form 3-methylbicyclo[2.2.1]heptan-2-one", "Step 6: Hydrolysis of 3-methylbicyclo[2.2.1]heptan-2-one using sodium hydroxide to form 3-methylbicyclo[2.2.1]heptane-2-carboxylic acid", "Step 7: Separation of diastereomers using column chromatography" ] }

CAS RN

60827-81-8

Product Name

3-methylbicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.